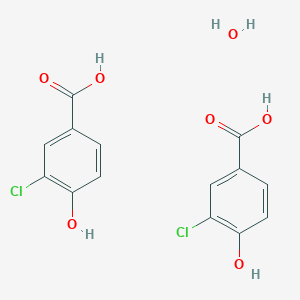

3-Chloro-4-hydroxybenzoic acid hemihydrate

説明

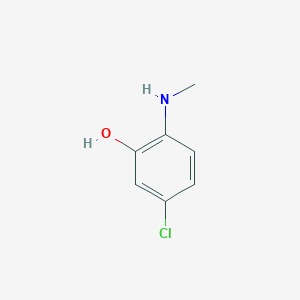

3-Chloro-4-hydroxybenzoic acid hemihydrate is a useful research chemical . It is a white to off-white powder or crystal . The CAS number is 3964-58-7 .

Synthesis Analysis

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays . An isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, Ab7, is involved in chorismate biosynthesis by the shikimate pathway .Molecular Structure Analysis

The molecular formula of 3-Chloro-4-hydroxybenzoic acid hemihydrate is C7H5ClO3·1/2H2O . The molecular weight is 181.57 . The structure conforms to the infrared spectrum .Chemical Reactions Analysis

The Ab8 bound substrate is chlorinated by Ab10 in meta position yielding 3-Cl-4-HBA, which is then transferred by the condensation © domain to the peptidyl carrier protein and released by the thioesterase (TE) domain of Ab9 .Physical And Chemical Properties Analysis

3-Chloro-4-hydroxybenzoic acid hemihydrate is a white to off-white powder or crystal . The melting point is 171-173 °C .科学的研究の応用

Synthesis of Antimicrobial Agents

3-Chloro-4-hydroxybenzoic acid hemihydrate plays a role in the synthesis of antimicrobial agents. A study by Zhang et al. (2020) describes a practical synthesis method for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs. This synthesis involves various steps like nitration, esterification, and hydrolysis, yielding a product with potential antimicrobial applications (Zhang et al., 2020).

Photodecomposition Studies

In environmental science, the photodecomposition of chlorobenzoic acids, including 3-chloro-4-hydroxybenzoic acid, has been investigated. Crosby and Leitis (1969) explored the ultraviolet irradiation of chlorobenzoic acids, which led to the replacement of chlorine by hydroxyl, producing hydroxybenzoic acids. Such studies are crucial for understanding the environmental impact and breakdown of these compounds (Crosby & Leitis, 1969).

Chlorine Degradation and DBP Formation

Research by Chang et al. (2006) focuses on the relationship between chlorine decay and the formation of disinfection by-products (DBPs) in the presence of compounds like 3-hydroxybenzoic acid. Their findings highlight how functional groups affect chlorine degradation and DBP formation, relevant in water treatment and environmental chemistry (Chang et al., 2006).

Degradation in Water Treatment

The degradation of 3-chloro-4-hydroxybenzoic acid in water treatment processes has been studied. Chu and Wang (2016) examined the gamma irradiation-induced degradation of this compound in treated effluent, comparing it with results in deionized water. Their research contributes to understanding the treatment of water containing chlorinated aromatic compounds (Chu & Wang, 2016).

Polymer Synthesis

In the field of polymer chemistry, 3-chloro-4-hydroxybenzoic acid is used in synthesizing high molecular weight poly(4-hydroxybenzoate)s. Kricheldorf and Schwarz (1984) investigated the bulk condensation of various hydroxybenzoic acids, including 3-chloro-4-hydroxybenzoic acid, to produce polyesters. This research is significant in the development of new materials and polymers (Kricheldorf & Schwarz, 1984).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation and serious eye irritation . The safety precautionary statements include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

特性

IUPAC Name |

3-chloro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQGICSNYPXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxybenzoic acid hemihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)